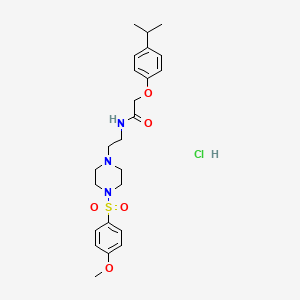
2-(4-isopropylphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H34ClN3O5S and its molecular weight is 512.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-isopropylphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H26N2O4S·HCl
- Molecular Weight : 396.95 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the piperazine moiety suggests potential activity on serotonin and dopamine receptors, which are crucial in mood regulation and neurological disorders.
Biological Activity Overview
Research indicates several areas of biological activity for this compound:
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to reducing inflammation in various conditions.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can offer neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the prefrontal cortex, suggesting a potential for treating major depressive disorder.
Case Study 2: Anti-inflammatory Action
In vitro studies using human cell lines showed that the compound inhibited the production of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in response to lipopolysaccharide (LPS) stimulation. This supports the hypothesis that it could be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(4-propan-2-ylphenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S.ClH/c1-19(2)20-4-6-22(7-5-20)32-18-24(28)25-12-13-26-14-16-27(17-15-26)33(29,30)23-10-8-21(31-3)9-11-23;/h4-11,19H,12-18H2,1-3H3,(H,25,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZBMPWJEUFOLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













